

# KRP-101: A Technical Overview of a PPARα Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Krp-101	
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Foreword: This document provides a comprehensive technical guide on **KRP-101**, a peroxisome proliferator-activated receptor alpha (PPARα) agonist. **KRP-101**, developed by Kyorin Pharmaceutical, was investigated for its potential therapeutic effects in metabolic disorders, specifically dyslipidemia and diabetes. Although its clinical development was discontinued after Phase II trials, the available preclinical data and the compound's mechanism of action offer valuable insights for researchers in the field of metabolic disease and nuclear receptor modulation.

## Core Concepts: KRP-101 as a PPARα Agonist

**KRP-101** is a compound that functions as an agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1] Activation of PPARα leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, transport, and catabolism. This modulation of gene expression is the basis for the therapeutic potential of PPARα agonists in treating dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. **KRP-101** was specifically noted for its potential to regulate the expression of genes like apolipoprotein A-IV, which may contribute to lowering serum triglycerides and increasing high-density lipoprotein (HDL) levels.[1]

## **Quantitative Data Summary**



While extensive quantitative data for **KRP-101** is not widely available in peer-reviewed literature, a closely related compound, K-111, also a potent PPARα activator, has been studied in non-human primates, providing valuable insights that may be relevant to the pharmacological profile of **KRP-101**. The following tables summarize the key findings from these preclinical studies.

Table 1: In Vivo Efficacy of K-111 in Prediabetic Rhesus Monkeys[2]

Parameter	Dosage	Observation
Insulin Resistance	3 mg/kg/day	Near-maximal improvement in insulin-stimulated glucose uptake rate, indicating amelioration of insulin resistance.
Plasma Triglycerides	1, 3, and 10 mg/kg/day	Significant, dose-dependent reduction.
Body Weight	1, 3, and 10 mg/kg/day	Significant, dose-dependent reduction.

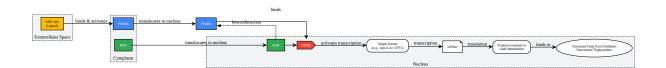
Table 2: Biochemical Effects of K-111 in Cynomolgus Monkeys (13-week oral toxicity study)[2]

Parameter	Dosage	Observation
Lipid β-oxidation enzymes	≥ 5 mg/kg/day	Up to a three-fold increase.
Peroxisome volume density	≥ 5 mg/kg/day	1.5- to 2-fold increase.

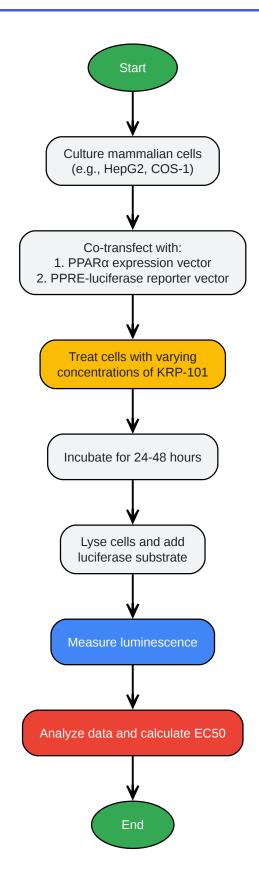
## **Signaling Pathway**

As a PPAR $\alpha$  agonist, **KRP-101** is expected to follow the canonical PPAR $\alpha$  signaling pathway. The diagram below illustrates the key steps in this pathway.









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### References

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- 2. Biochemical and morphological effects of K-111, a peroxisome proliferator-activated receptor (PPAR)alpha activator, in non-human primates PubMed [pubmed.ncbi.nlm.nih.gov]
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